molecular formula C7H10Cl2SSi B14614052 (3,4-Dichlorothiophen-2-yl)(trimethyl)silane CAS No. 60111-67-3

(3,4-Dichlorothiophen-2-yl)(trimethyl)silane

Cat. No.: B14614052
CAS No.: 60111-67-3
M. Wt: 225.21 g/mol
InChI Key: SQWYEQMFKYKQHK-UHFFFAOYSA-N
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Description

(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is an organosilicon compound that features a thiophene ring substituted with two chlorine atoms at the 3 and 4 positions and a trimethylsilyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorothiophen-2-yl)(trimethyl)silane typically involves the reaction of 3,4-dichlorothiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the electron-donating effect of the trimethylsilyl group.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of halogenated derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated thiophene derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organosilicon compounds.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

Industry:

    Material Science: Used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which (3,4-Dichlorothiophen-2-yl)(trimethyl)silane exerts its effects is largely dependent on the type of reaction it undergoes. The trimethylsilyl group can stabilize carbocations through hyperconjugation, making the compound reactive towards electrophiles. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    (3,4-Dichlorophenyl)(trimethyl)silane: Similar structure but with a phenyl ring instead of a thiophene ring.

    Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.

    Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.

Uniqueness:

    (3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is unique due to the presence of both a thiophene ring and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specialized synthetic applications and research.

Properties

CAS No.

60111-67-3

Molecular Formula

C7H10Cl2SSi

Molecular Weight

225.21 g/mol

IUPAC Name

(3,4-dichlorothiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C7H10Cl2SSi/c1-11(2,3)7-6(9)5(8)4-10-7/h4H,1-3H3

InChI Key

SQWYEQMFKYKQHK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CS1)Cl)Cl

Origin of Product

United States

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